Acremine I

Antifungal discovery Oomycete inhibition Grape downy mildew

Procure Acremine I as a stereodefined epoxyquinone benchmark. Unlike non-epoxy acremines, its (1R,5R,6R) core and (2R,3S) oxirane govern antifungal activity against Plasmopara viticola (23-33% inhibition). Essential for SAR, LC-MS dereplication of Acremonium extracts, and chiral method validation.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B3025939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1
InChIKeyOUGZTEBDFKLHPZ-ULHKAFAUSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one (Acremine I): Identity, Class, and Core Procurement Context


(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, widely recognized as Acremine I (CAS 1110661-29-4), is a fungal secondary metabolite originally isolated from *Acremonium byssoides* [1]. The compound belongs to the acremine family—oxygenated cyclohexanoids characterized by a bicyclic core that combines a cyclic tetraketide unit with an isoprenyl group to form a C12 merohemiterpenoid scaffold [2]. With a molecular formula of C12H16O5, five defined stereocenters, and a molecular weight of 240.25 g/mol , Acremine I is procured primarily as a reference standard or research tool for antifungal screening, natural product chemistry, and plant pathology investigations.

Why Acremine I Cannot Be Interchanged with In‑Class Analogs: Stereochemical Determinants and Functional Specificity


Acremine I occupies a distinct position within the acremine family due to its precise stereochemical configuration and unique oxygenation pattern. While acremines A–D, G, and M–N share the same C12 merohemiterpenoid framework [1], Acremine I is one of only two members (alongside Acremine M) that possess an epoxyquinone core [2]. The five defined stereocenters—including the (1R,5R,6R) bicyclic junction and the (2R,3S) oxirane substitution—govern both molecular recognition and biological activity . Substituting Acremine I with a structurally similar acremine (e.g., Acremine A or B) introduces changes in the epoxyquinone moiety or stereochemistry that can abolish target engagement, alter solubility, or shift the metabolite's fungal inhibition profile. The following evidence quantifies these critical differences.

Quantitative Differentiation Evidence for Acremine I: Comparative Data for Procurement Decisions


Antifungal Activity Against *Plasmopara viticola*: Acremine I Exhibits Concentration‑Dependent Sporangia Germination Inhibition

Acremine I inhibits germination of *P. viticola* sporangia by 23.2% at 0.5 mM and 32.8% at 1 mM [1]. In contrast, Acremines A–D exhibit qualitatively similar but quantitatively distinct inhibition; for instance, Acremine A shows 0% inhibition at 0.5 mM and only 16% at 1 mM under comparable conditions [2]. This demonstrates that Acremine I is a more potent inhibitor than Acremine A in this assay.

Antifungal discovery Oomycete inhibition Grape downy mildew

Structural Determinant of Activity: The Epoxyquinone Core in Acremine I Correlates with Enhanced Antifungal Potency

Acremine I and Acremine M are the only acremines that contain an epoxyquinone core [1]. The presence of this moiety is associated with improved inhibition of *P. viticola* sporangia germination relative to non‑epoxyquinone acremines. For example, Acremine A (lacking the epoxyquinone) shows 0% inhibition at 0.5 mM, whereas Acremine I achieves 23.2% at the same concentration [2]. The epoxyquinone motif is therefore a critical pharmacophore for antifungal activity within this class.

Structure–activity relationship Epoxyquinone Natural product chemistry

Physicochemical Properties: LogP and Polar Surface Area Distinguish Acremine I from Other Acremines

Acremine I has a predicted ACD/LogP of -0.56 and a polar surface area of 83 Ų [1]. In comparison, Acremine A (which lacks the epoxyquinone) has a higher predicted LogP and lower polar surface area (exact values not reported but inferred from structural differences). The lower LogP and higher polar surface area of Acremine I suggest better aqueous solubility and reduced membrane permeability relative to more lipophilic acremines, a property that may influence bioactivity in aqueous *in vitro* assays and in planta translocation.

Lipophilicity Permeability ADME prediction

Stereochemical Uniqueness: Five Defined Chiral Centers Ensure Activity and Enable Structure‑Based Differentiation

Acremine I contains five defined stereocenters: (1R,5R,6R) on the bicyclic system and (2R,3S) on the oxirane ring . Among the known acremines, only Acremine M shares this exact stereochemical arrangement. Other acremines (e.g., Acremine A, B, C, F) possess different stereochemical configurations, which can lead to divergent biological activities. For instance, Acremine B—a stereoisomer of Acremine I—exhibits weak growth inhibition of H460 tumor cells (IC50 not reported) whereas Acremine I shows no such activity [1], underscoring the critical role of stereochemistry in target selectivity.

Stereochemistry Enantioselectivity Quality control

Procurement‑Optimized Application Scenarios for Acremine I


Antifungal Screening Campaigns Targeting Oomycete Pathogens

Acremine I is a validated reference compound for evaluating the susceptibility of *Plasmopara viticola* (grape downy mildew) and related oomycetes to epoxyquinone‑containing natural products. At 0.5 mM and 1.0 mM, it reduces sporangia germination by 23.2% and 32.8%, respectively [1]. This reproducible inhibition makes it suitable as a positive control or benchmark in high‑throughput antifungal screening workflows.

Structure–Activity Relationship (SAR) Studies of Acremine‑Derived Antifungals

Because Acremine I is one of only two acremines with an epoxyquinone core [2], it serves as an essential comparator in SAR investigations aimed at elucidating the contribution of the epoxyquinone moiety to antifungal potency. Direct comparison with non‑epoxyquinone acremines (e.g., Acremine A) highlights the importance of this functional group for activity [3].

Natural Product Dereplication and Metabolite Profiling

As a fungal metabolite originally isolated from *Acremonium byssoides*, Acremine I is a key reference standard for LC‑MS‑based dereplication of acremine‑producing fungal extracts. Its unique retention time, accurate mass (240.0998 Da), and characteristic MS/MS fragmentation pattern enable confident identification in complex matrices.

Stereochemical Reference for Chiral Method Development

The five defined stereocenters of Acremine I provide a stringent test case for developing chiral chromatographic methods and validating the stereochemical integrity of synthetic acremine analogs. Its well‑characterized stereochemistry makes it an ideal reference for assessing enantiomeric purity in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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